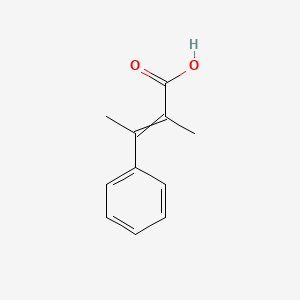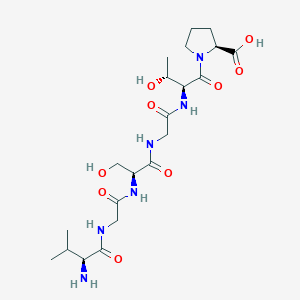
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline is a peptide compound with the molecular formula C21H36N6O9 and a molecular weight of 516.54534 g/mol . This compound is composed of five amino acids: valine, glycine, serine, threonine, and proline, linked together in a specific sequence. Peptides like this compound play crucial roles in various biological processes and have significant potential in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin support. Each subsequent amino acid (threonine, glycine, serine, glycine, and valine) is added stepwise through a series of coupling and deprotection reactions. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for coupling and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of peptide bonds can produce amines .
Wissenschaftliche Forschungsanwendungen
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valylglycyl-L-seryl-L-leucine: Similar in structure but contains leucine instead of threonine.
L-Valylglycyl-L-valyl-L-prolylglycine: Contains valine and proline but lacks serine and threonine.
Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine: A more complex peptide with additional amino acids.
Uniqueness
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both serine and threonine, which contain hydroxyl groups, allows for unique interactions and reactivity compared to similar peptides .
Eigenschaften
CAS-Nummer |
922492-92-0 |
|---|---|
Molekularformel |
C21H36N6O9 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H36N6O9/c1-10(2)16(22)19(33)24-7-14(30)25-12(9-28)18(32)23-8-15(31)26-17(11(3)29)20(34)27-6-4-5-13(27)21(35)36/h10-13,16-17,28-29H,4-9,22H2,1-3H3,(H,23,32)(H,24,33)(H,25,30)(H,26,31)(H,35,36)/t11-,12+,13+,16+,17+/m1/s1 |
InChI-Schlüssel |
FQEKJHAKOQKTSI-BCBCSNLJSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


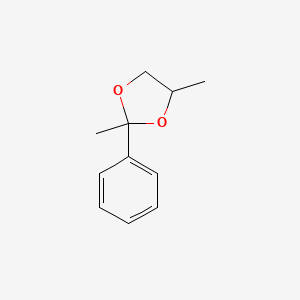
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)

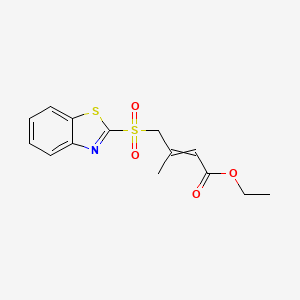
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

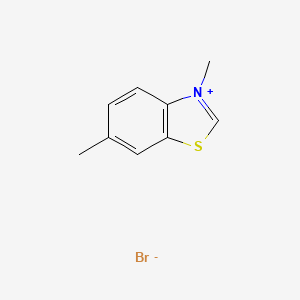
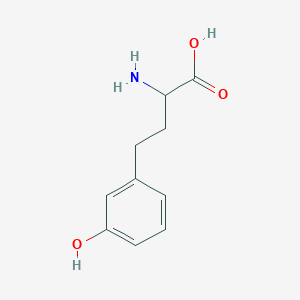
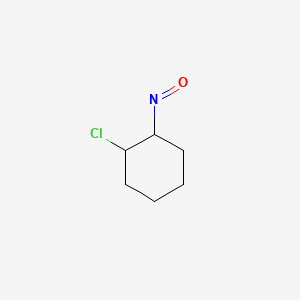
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
